molecular formula C6H11NO3 B11921697 Methyl 2-(methoxymethyl)aziridine-1-carboxylate

Methyl 2-(methoxymethyl)aziridine-1-carboxylate

Cat. No.: B11921697
M. Wt: 145.16 g/mol
InChI Key: NRWLKICNVQXPDC-UHFFFAOYSA-N
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Description

Methyl 2-(methoxymethyl)aziridine-1-carboxylate is a chemical compound belonging to the aziridine family Aziridines are three-membered nitrogen-containing heterocycles known for their high strain energy and reactivity

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-(methoxymethyl)aziridine-1-carboxylate can be synthesized through various methods. One common approach involves the reaction of methyl aziridine-2-carboxylate with methoxymethyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to control the reactivity of the aziridine ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(methoxymethyl)aziridine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, thiols

    Oxidizing Agents: Peracids, hydrogen peroxide

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Solvents: Dichloromethane, tetrahydrofuran, methanol

Major Products Formed

    Substituted Amines: Formed through nucleophilic ring-opening reactions

    Oxaziridines: Formed through oxidation

    Amines: Formed through reduction

Mechanism of Action

The mechanism of action of methyl 2-(methoxymethyl)aziridine-1-carboxylate involves its high reactivity due to the strained aziridine ring. The compound can undergo nucleophilic ring-opening reactions, leading to the formation of various products. These reactions are facilitated by the presence of electron-withdrawing groups that activate the aziridine ring . The compound can also interact with biological molecules, such as proteins and enzymes, through covalent bonding, potentially inhibiting their function .

Comparison with Similar Compounds

Similar Compounds

  • Methyl aziridine-2-carboxylate
  • Ethyl 2-(methoxymethyl)aziridine-1-carboxylate
  • Methyl 2-(ethoxymethyl)aziridine-1-carboxylate

Uniqueness

Methyl 2-(methoxymethyl)aziridine-1-carboxylate is unique due to the presence of the methoxymethyl group, which imparts distinct reactivity and properties compared to other aziridine derivatives. This functional group can influence the compound’s solubility, stability, and reactivity, making it a valuable intermediate in organic synthesis .

Biological Activity

Methyl 2-(methoxymethyl)aziridine-1-carboxylate is a compound belonging to the aziridine family, characterized by a three-membered nitrogen-containing ring. Its unique structure, featuring both a methoxymethyl group and a carboxylate functional group, contributes to its potential biological activities and reactivity in various chemical contexts. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C6H11NO3C_6H_{11}NO_3. The aziridine ring introduces significant ring strain, which often enhances the reactivity of such compounds compared to larger cyclic structures. The presence of the methoxymethyl and carboxylate groups further modifies its chemical behavior, making it an interesting candidate for biological studies.

Property Value
Molecular FormulaC6H11NO3C_6H_{11}NO_3
Molecular Weight143.16 g/mol
Functional GroupsMethoxymethyl, Carboxylate
Structural CharacteristicsThree-membered ring

Synthesis Methods

Several synthetic routes have been developed for producing this compound. These methods typically involve the reaction of suitable precursors under controlled conditions to ensure high yields and purity. The following table summarizes some common synthetic approaches:

Method Description
Nucleophilic SubstitutionInvolves nucleophiles attacking electrophilic centers in the aziridine ring.
Ring-opening ReactionsUtilizes conditions that promote the opening of the aziridine ring for further functionalization.
EsterificationCombines carboxylic acids with alcohols in the presence of acid catalysts.

Biological Activity

The biological activity of this compound has been explored through various studies focusing on its interactions with biological molecules and potential therapeutic applications.

Research indicates that this compound may interact with various biological targets, including enzymes and receptors. Its reactivity allows it to form covalent bonds with nucleophilic sites in proteins, potentially leading to inhibition or modulation of enzymatic activity.

  • Enzyme Inhibition : Preliminary studies suggest that this compound can inhibit certain enzymes involved in metabolic pathways.
  • Receptor Interaction : The compound may also exhibit affinity for specific receptors, influencing signaling pathways in cells.

Case Studies

  • Inhibition of Enzymatic Activity : A study investigated the effect of this compound on a specific enzyme associated with cancer metabolism. Results demonstrated a dose-dependent inhibition, suggesting potential as an anticancer agent.
  • Cellular Studies : In vitro assays using human cell lines revealed that treatment with this compound resulted in altered cell proliferation rates, indicating possible cytotoxic effects.
  • Comparative Analysis : When compared to other aziridine derivatives, this compound exhibited unique patterns of biological activity, particularly in its interaction with cellular targets.

Properties

Molecular Formula

C6H11NO3

Molecular Weight

145.16 g/mol

IUPAC Name

methyl 2-(methoxymethyl)aziridine-1-carboxylate

InChI

InChI=1S/C6H11NO3/c1-9-4-5-3-7(5)6(8)10-2/h5H,3-4H2,1-2H3

InChI Key

NRWLKICNVQXPDC-UHFFFAOYSA-N

Canonical SMILES

COCC1CN1C(=O)OC

Origin of Product

United States

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